Ethyl 2-(5-bromobenzofuran-3-yl)acetate
Overview
Description
Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a chemical compound with the CAS Number: 200204-85-9 . It has a molecular weight of 283.12 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a solid at room temperature . It has a molecular weight of 283.12 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.97 . The water solubility of the compound is 0.051 mg/ml .Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis
Nassiri and Milani (2020) demonstrated the synthesis of novel compounds including derivatives of ethyl 2-(5-bromobenzofuran-3-yl)acetate through a three-component reaction, highlighting its utility in creating new chemical entities (Nassiri & Milani, 2020).
Crystal Structure Analysis
Choi et al. (2009) focused on the crystal structure of a similar compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, elucidating its molecular interactions and stabilization mechanisms (Choi et al., 2009).
Antimicrobial and Antifungal Properties
Antimicrobial Screening
Kumari et al. (2019) reported the synthesis of benzofuran aryl ureas and carbamates, including structures related to ethyl 2-(5-bromobenzofuran-3-yl)acetate, and examined their antimicrobial activities (Kumari et al., 2019).
Antifungal Activity
Toraskar et al. (2009) explored the synthesis of azetidinones using ethyl-1H-benzotriazol-1-acetate, a related compound, which demonstrated moderate to good antifungal activity (Toraskar et al., 2009).
Other Chemical Reactions and Applications
Chemical Reactions
Ang et al. (1995) studied the photolysis of a similar compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing its reactivity and potential in various chemical reactions (Ang et al., 1995).
Synthesis in Marine Fungus
Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., indicating the potential of ethyl acetate extracts (related to ethyl 2-(5-bromobenzofuran-3-yl)acetate) in discovering novel marine-derived chemicals (Wu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCIURORZMAWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653264 | |
Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromobenzofuran-3-yl)acetate | |
CAS RN |
200204-85-9 | |
Record name | Ethyl (5-bromo-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.